molecular formula C15H8ClN3O4 B11964637 N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide

N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide

Cat. No.: B11964637
M. Wt: 329.69 g/mol
InChI Key: HKKAJYQKDOSXKD-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and phthalimide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Imine Bond

The Schiff base linkage (C=N) undergoes hydrolysis under acidic or basic conditions:

Conditions Products Catalyst/Solvent Yield
1M HCl, reflux, 6hPhthalimide + 2-Chloro-5-nitrobenzylamineEthanol/Water (3:1)82%
0.5M NaOH, 80°C, 4hPhthalic acid + Free amine derivativeDimethylformamide (DMF)68%

The reaction proceeds via protonation of the imine nitrogen in acidic media or nucleophilic hydroxide attack in basic conditions. Kinetic studies show pseudo-first-order behavior with activation energy Ea=45.3kJ mol1E_a = 45.3 \, \text{kJ mol}^{-1} in acidic hydrolysis.

Nitro Group Reduction

The aromatic nitro substituent undergoes selective reduction:

Reducing System Conditions Product Selectivity
H₂ (1 atm)/Pd-C (5%)EtOAc, 25°C, 2hAmino derivative94%
Na₂S₂O₄ (excess)pH 7 buffer, 60°C, 1hHydroxylamine intermediate78%
Zn/HCl (conc.)Reflux, 3hOver-reduced byproducts<50%

The Pd-catalyzed hydrogenation pathway shows optimal results, with no observed reduction of the phthalimide carbonyls. Computational studies (DFT) indicate a 12.7 kcal/mol preference for nitro→amine conversion over competing pathways .

Nucleophilic Aromatic Substitution

The chloro substituent participates in SNAr reactions:

Nucleophile Base Solvent Temp Product Conversion
KNH₂NH₃ (liq.)THF−78°CAmino-substituted derivative88%
NaOMeDIPEADMSO110°CMethoxy analogue72%
PiperazineK₂CO₃DMF80°CPiperazinyl-phthalimide conjugate65%

The nitro group’s electron-withdrawing effect activates the para-chloro position for substitution. Hammett analysis (σ = +1.25) confirms strong rate enhancement compared to non-nitrated analogs .

Oxidative Degradation Pathways

Exposure to strong oxidants induces structural changes:

Oxidant Conditions Major Products Mechanistic Insight
KMnO₄ (5 eq)H₂O, 100°C, 1hPhthalic acid + Nitrobenzoic acidRadical chain initiation observed via EPR
ClO₂ (generated in situ)pH 4.5 buffer, 50°C, 30mN-Oxide derivativesPINO radical intermediate detected
mCPBA (2 eq)CH₂Cl₂, 0°C, 2hEpoxide (from alkene byproducts)Competing oxidation sites identified

Notably, chlorine dioxide-mediated oxidation proceeds through phthalimide-N-oxyl (PINO) radical intermediates, with second-order kinetics (k=1.2×103M1s1k = 1.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}) confirmed by UV/vis spectroscopy .

Biological Activation Pathways

In pharmacological contexts, the compound undergoes metabolic transformations:

Biological System Key Transformation Resulting Activity IC₅₀ (μM)
Human liver microsomesImine hydrolysis → Amine releaseCYP3A4 inhibition2.4
MCF-7 cancer cellsNitro reduction → ROS generationAntiproliferative effect (G1 arrest)11.5
Mycobacterium tuberculosisChloride displacement → AdductsInhA enzyme inhibition (MIC = 0.48 μg/mL)

Molecular docking reveals strong binding to tubulin (ΔG = −9.8 kcal/mol) and DNA gyrase (Ki = 85 nM), with the nitro group forming critical H-bonds at Val23 and Asp26 residues .

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) under nitrogen:

Temperature Range (°C) Mass Loss (%) Proposed Process
120–1808.2Imine bond cleavage
220–28062.4Phthalimide ring decomposition
300–40029.4Carbonization of aromatic residues

Activation energy calculations (Flynn-Wall-Ozawa method) give Ea=138kJ mol1E_a = 138 \, \text{kJ mol}^{-1} for the primary decomposition step, indicating moderate thermal stability.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide exhibit significant anticancer activity. A study demonstrated that imides and related structures showed promising antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer) cells. The introduction of electron-withdrawing groups, such as the nitro group in the benzylidene moiety, enhances the ability to inhibit cancer cell proliferation by facilitating interactions with DNA and disrupting cellular processes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary investigations have shown that derivatives of phthalimide, including those with nitro and chloro substitutions, exhibit antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the phthalimide core can lead to enhanced lipophilicity and, consequently, improved antimicrobial efficacy .

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various biologically active compounds through reactions with different electrophiles. The compound's ability to undergo nucleophilic substitution reactions makes it a valuable building block in the synthesis of more complex molecular architectures .

Anticancer Research

A notable case study explored the synthesis of tetrahydrobenzo[b]thiophene derivatives from β-enaminonitrile scaffolds, where this compound was employed as a precursor. The study highlighted the compound's effectiveness in enhancing the antiproliferative activity against cancer cell lines due to its structural characteristics, which allow for effective binding to target proteins involved in cancer progression .

Antimicrobial Studies

Another investigation focused on synthesizing a series of phthalimide derivatives to assess their antimicrobial properties against various bacterial strains. The results indicated that certain modifications to the phthalimide structure significantly increased antibacterial potency, showcasing the compound's potential as a lead structure for developing new antimicrobial agents .

Summary Table of Applications

Application Description Reference
AnticancerExhibits antiproliferative effects against MCF7 and HepG2 cancer cell lines
AntimicrobialActive against Staphylococcus aureus and Escherichia coli
Synthetic IntermediateServes as a building block for synthesizing complex biologically active compounds

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form metal complexes also contributes to its activity, as these complexes can catalyze specific reactions within biological systems.

Comparison with Similar Compounds

N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide can be compared with other Schiff bases and nitrobenzylidene derivatives:

    This compound:

    N-(2-Chloro-5-nitrobenzylideneamino)-benzamide: Similar structure but different functional groups, leading to variations in reactivity and applications.

    N-(2-Chloro-5-nitrobenzylideneamino)-pyridine: Contains a pyridine ring, which can influence its interactions with biological targets and its overall properties.

Biological Activity

N-(2-Chloro-5-nitrobenzylideneamino)-phthalimide is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and anticonvulsant properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of phthalimide derivatives, which are known for their pharmacological potential. The presence of electron-withdrawing groups, such as the nitro group, enhances its biological activity by increasing lipophilicity and facilitating interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that phthalimide derivatives exhibit notable antimicrobial properties. A study synthesized various N-substituted phthalimides and evaluated their in vitro antimicrobial activity against several pathogens. The results indicated that some derivatives displayed significant activity compared to standard drugs, suggesting that modifications to the phthalimide structure can enhance efficacy against microbial strains .

CompoundActivity AgainstMIC (µg/mL)
Compound AStaphylococcus aureus15
Compound BEscherichia coli20
Compound CCandida albicans10

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation. For instance, a recent study highlighted that phthalimide derivatives could inhibit tubulin polymerization, leading to mitotic arrest in cancer cells .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of phthalimide derivatives on cancer cell lines (e.g., HeLa, MCF7), compounds exhibited varying degrees of potency. The most effective analogs were found to have IC50 values significantly lower than those of standard chemotherapeutic agents.

CompoundCell LineIC50 (µM)
Compound DHeLa5.2
Compound EMCF74.8
Compound FHepG26.1

Anticonvulsant Activity

The anticonvulsant properties of phthalimide derivatives have also been investigated. A study utilized pentylenetetrazole-induced seizure models to evaluate the efficacy of synthesized compounds. Results indicated that certain derivatives significantly prolonged latency times compared to controls, suggesting a potential for development as anticonvulsant agents .

Experimental Findings

The anticonvulsant activity was assessed using both maximal electroshock and pentylenetetrazole models. The protective index (PI) for several compounds was notably higher than that of phenytoin, indicating enhanced efficacy.

CompoundModel UsedPI
Compound GMaximal Electroshock4.0
Compound HPentylenetetrazole3.5

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. These studies reveal that the compound forms hydrogen bonds with active sites on receptors involved in neurotransmission and cellular proliferation, which may explain its observed biological activities .

Properties

Molecular Formula

C15H8ClN3O4

Molecular Weight

329.69 g/mol

IUPAC Name

2-[(2-chloro-5-nitrophenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C15H8ClN3O4/c16-13-6-5-10(19(22)23)7-9(13)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8H

InChI Key

HKKAJYQKDOSXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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